molecular formula C13H14N2O3 B1298787 5-(2-Methyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid CAS No. 402944-82-5

5-(2-Methyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid

Cat. No.: B1298787
CAS No.: 402944-82-5
M. Wt: 246.26 g/mol
InChI Key: BWINMESZIVCYBC-UHFFFAOYSA-N
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Description

5-(2-Methyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid is a useful research compound. Its molecular formula is C13H14N2O3 and its molecular weight is 246.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

DNA Binding Properties

Benzimidazole derivatives, akin to Hoechst 33258, exhibit strong binding affinity to the minor groove of double-stranded B-DNA, specifically targeting AT-rich sequences. These compounds have been utilized as fluorescent DNA stains in cell biology for chromosome and nuclear staining, flow cytometry, and plant chromosome analysis. Their unique binding properties make them valuable tools in molecular biology and drug design, offering insights into DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).

Liquid Crystal Research

The study of methylene-linked liquid crystal dimers, including compounds structurally related to benzimidazoles, has revealed the existence of unique nematic phases. These dimers show transitional properties leading to the formation of twist-bend nematic phases, attributed to their bent geometries. Such research contributes to our understanding of liquid crystal phases and their potential applications in display technologies (Henderson & Imrie, 2011).

Synthetic Methodologies

Benzimidazole derivatives have been synthesized using various methods, showcasing their versatility in organic synthesis. These compounds serve as key intermediates in the synthesis of benzimidazoles, quinoxalines, and benzo[diazepines, underlining their importance in medicinal chemistry and drug discovery. The development of efficient synthetic routes for these compounds is crucial for exploring their therapeutic potential (Ibrahim, 2011).

Medicinal Chemistry and Therapeutic Applications

Benzimidazole derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, antiviral, antidiabetic, anti-cancer, anti-helminthic, and anti-inflammatory properties. Their structural diversity and the ability to modify their composition have facilitated the development of new therapeutic agents with enhanced efficacy and reduced toxicity. These compounds play a significant role in drug discovery, highlighting the importance of benzimidazole derivatives in addressing various health conditions (Vasuki et al., 2021).

Future Directions

The future directions in the research of benzimidazole derivatives could involve the synthesis of new derivatives with potential biological activities, such as antimicrobial, anticancer, antiviral, and antioxidant activities .

Biochemical Analysis

Biochemical Properties

5-(2-Methyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as proteases and kinases, by binding to their active sites. The interaction with these enzymes can lead to the modulation of various biochemical pathways, including those involved in cell signaling and metabolism . Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell growth, differentiation, and survival . By modulating these pathways, this compound can affect gene expression and cellular metabolism, leading to changes in cell function. For instance, it can induce apoptosis in cancer cells by activating pro-apoptotic genes and inhibiting anti-apoptotic genes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to their inhibition or activation. For example, it can inhibit proteases by forming a stable complex with the enzyme, preventing substrate binding and subsequent catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has shown stability under various conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term studies have indicated that prolonged exposure to this compound can result in sustained changes in cellular function, such as altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can inhibit key enzymes in metabolic pathways, such as glycolysis and the tricarboxylic acid cycle, leading to changes in energy production and cellular metabolism . Additionally, it can affect the levels of metabolites, such as glucose and lactate, by modulating enzyme activity and metabolic flux.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and function, as well as its therapeutic and toxic effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum . Targeting signals and post-translational modifications can direct this compound to these locations, where it can exert its effects on cellular processes.

Properties

IUPAC Name

5-(2-methylbenzimidazol-1-yl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-9-14-10-5-2-3-6-11(10)15(9)12(16)7-4-8-13(17)18/h2-3,5-6H,4,7-8H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWINMESZIVCYBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355234
Record name 5-(2-Methyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402944-82-5
Record name 5-(2-Methyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.